8-Fluoroisoquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroisoquinolin-6-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and an amine group at the 6th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor undergoes substitution with an amine group under basic conditions . Another approach involves the direct amination of 8-fluoroisoquinoline using ammonia or primary amines in the presence of a catalyst .
Industrial Production Methods: Industrial production of 8-Fluoroisoquinolin-6-amine may involve large-scale S_NAr reactions or catalytic amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives.
Scientific Research Applications
8-Fluoroisoquinolin-6-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinolin-6-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its biological activity .
Comparison with Similar Compounds
- 8-Fluoroisoquinoline
- 8-Fluoroisoquinolin-5-amine
- 1-Chloro-8-fluoroisoquinoline
- 8-Fluoroisoquinoline-6-carboxylic acid
Comparison: 8-Fluoroisoquinolin-6-amine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, it exhibits enhanced solubility and bioavailability, making it a valuable compound in drug development and material science .
Properties
IUPAC Name |
8-fluoroisoquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYXYZBLODIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.